molecular formula C8H18F2OSn2 B13829782 1,3-Dibutyl-1,3-difluorodistannoxane

1,3-Dibutyl-1,3-difluorodistannoxane

Cat. No.: B13829782
M. Wt: 405.64 g/mol
InChI Key: ZVEBFHDPKWOMIG-UHFFFAOYSA-L
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Description

1,3-Dibutyl-1,3-difluorodistannoxane is an organotin compound featuring a distannoxane core (Sn-O-Sn) with two butyl groups and two fluorine atoms at the 1,3-positions. These compounds are notable for their applications in catalysis, polymer stabilization, and materials science due to their Lewis acidity and tunable reactivity .

Properties

Molecular Formula

C8H18F2OSn2

Molecular Weight

405.64 g/mol

InChI

InChI=1S/2C4H9.2FH.O.2Sn/c2*1-3-4-2;;;;;/h2*1,3-4H2,2H3;2*1H;;;/q;;;;;2*+1/p-2

InChI Key

ZVEBFHDPKWOMIG-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](O[Sn](CCCC)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibutyl-1,3-difluorodistannoxane can be synthesized through the reaction of dibutyltin oxide with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

(Bu2SnO)2+2HFBu2SnF2O\text{(Bu}_2\text{SnO)}_2 + 2\text{HF} \rightarrow \text{Bu}_2\text{SnF}_2\text{O} (Bu2​SnO)2​+2HF→Bu2​SnF2​O

Industrial Production Methods

Industrial production of 1,3-dibutyl-1,3-difluorodistannoxane involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutyl-1,3-difluorodistannoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as alkoxides or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium alkoxides or halides are employed under mild conditions.

Major Products Formed

    Oxidation: Higher oxidation state tin compounds.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Substituted organotin compounds with different functional groups.

Scientific Research Applications

1,3-Dibutyl-1,3-difluorodistannoxane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibutyl-1,3-difluorodistannoxane involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane (CAS 819-21-6)

  • Structure : Differs by having four butyl groups instead of two, with fluorine at the 1,3-positions.
  • Molecular Weight : 519.9 g/mol .
  • Fluorine’s electronegativity enhances Lewis acidity, making it effective in catalysis.
  • Applications : Likely used as a catalyst in transesterification or condensation reactions due to its Sn-O-Sn framework and fluorine-mediated electron withdrawal .

1,3-Dibutyl-1,3-dithioxodistannathiane (CAS 15666-29-2)

  • Structure: Replaces oxygen in the distannoxane core with sulfur and incorporates dithioxo groups.
  • Molecular Weight : 447.84 g/mol .
  • Properties : Sulfur’s larger atomic radius and polarizability may increase nucleophilicity. The dithioxo groups could enhance thermal stability but reduce solubility in polar solvents.
  • Applications: Potential use in vulcanization or as a sulfur-transfer agent in rubber processing .

1,1,3,3-Tetrabutyl-1,3-dilauryoxydistannoxane (CAS 3669-02-1)

  • Structure : Features lauroyloxy (C₁₂ ester) groups instead of fluorine.
  • Properties : The long alkyl chains improve lipophilicity, enhancing compatibility with polymers. The ester groups may reduce Lewis acidity compared to fluorine-substituted analogs.
  • Applications : Commonly employed as a heat stabilizer in PVC and other polymers due to its ability to scavenge HCl .

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane (CAS 5967-09-9)

  • Structure : Substitutes fluorine with acetoxy groups (OAc).
  • Properties : Acetoxy groups are hydrolytically labile, making this compound reactive in aqueous environments. The tetrabutyl framework provides steric protection, moderating reactivity.
  • Applications : Likely used in esterification or as a precursor for synthesizing other tin-based catalysts .

Comparative Data Table

Compound CAS Number Molecular Weight (g/mol) Key Substituents Applications
1,3-Dibutyl-1,3-difluorodistannoxane Not Provided ~450 (estimated) Butyl, Fluorine Catalysis, Materials Science (inferred)
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane 819-21-6 519.9 Tetrabutyl, Fluorine Lewis Acid Catalysis
1,3-Dibutyl-1,3-dithioxodistannathiane 15666-29-2 447.84 Butyl, Dithioxo, Sulfur Polymer Vulcanization
1,1,3,3-Tetrabutyl-1,3-dilauryoxydistannoxane 3669-02-1 ~800 (estimated) Lauroyloxy, Tetrabutyl PVC Stabilization
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane 5967-09-9 ~550 (estimated) Acetoxy, Tetrabutyl Esterification Reactions

Key Research Findings

  • Substituent Effects : Fluorine and sulfur substituents significantly alter electronic properties. Fluorine enhances Lewis acidity, while sulfur increases thermal stability .
  • Steric vs. Electronic Trade-offs : Tetrabutyl analogs exhibit reduced reactivity due to steric hindrance, whereas dibutyl derivatives may offer a balance between activity and stability (inferred from vs. 7).
  • Solubility: Long-chain esters (e.g., lauroyloxy) improve solubility in non-polar matrices, whereas polar groups like acetoxy favor hydrophilic environments .

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